

Technical Support Center: ASTX295 Treatment Optimization

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Compound of Interest

Compound Name: AK 295

Cat. No.: B1664479

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This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment schedule of ASTX295 to minimize toxicity. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide: Managing ASTX295-Associated Toxicities

Issue: Researchers are observing significant gastrointestinal toxicities in preclinical or clinical studies with ASTX295.

Solution: The following table summarizes data from the ASTX295-01 Phase 1 clinical trial, which evaluated different dosing schedules to mitigate adverse events. The findings indicate that an intermittent dosing schedule is better tolerated than a daily regimen.

Data Presentation: Comparison of ASTX295 Dosing Schedules and Associated Toxicities

Dosing Schedule	Most Common Treatment-Related Adverse Events (AEs)	Grade 3 Gastrointestinal AEs	Rationale for Selection/Rejection
400 mg Once Daily (QD)	Nausea: 76.2% Diarrhea: 76.2% Vomiting: 33.3% ^[1]	14.3% ^{[1][2]}	Not selected as the Recommended Phase 2 Dose (RP2D) due to a higher incidence and longer duration of gastrointestinal adverse events compared to the intermittent schedule. ^[2]
660 mg Twice Weekly (BIW)	Nausea: 71.4% Diarrhea: 47.6% Vomiting: 33.3% ^[1]	9.5% ^{[1][2]}	Selected as the Recommended Phase 2 Dose (RP2D). This intermittent schedule demonstrated a decreased incidence and duration of gastrointestinal AEs while achieving similar total weekly drug exposure to the daily regimen. ^{[1][2]}

Key Takeaway: An intermittent dosing schedule of 660 mg twice weekly has been identified as the optimal approach to reduce the incidence and severity of gastrointestinal toxicities associated with ASTX295 treatment.^[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ASTX295 and how does it relate to its toxicities?

A1: ASTX295 is an orally available, small molecule antagonist of the human homolog of murine double minute 2 (MDM2).[3][4] MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein by targeting it for proteasomal degradation.[3][4] By binding to MDM2, ASTX295 blocks the MDM2-p53 interaction, leading to the restoration of p53's transcriptional activity and subsequent induction of apoptosis in cancer cells with wild-type p53.[3][4] The on-target activation of p53 in normal tissues, particularly in the gastrointestinal tract, is believed to be the primary cause of observed toxicities such as nausea, vomiting, and diarrhea.[5]

Q2: Why was an intermittent dosing schedule chosen for ASTX295?

A2: The intermittent dosing schedule of 660 mg twice weekly was selected as the Recommended Phase 2 Dose (RP2D) because it was associated with a lower incidence and shorter duration of gastrointestinal adverse events compared to the 400 mg once-daily regimen.[2] A key design feature of ASTX295 is its short plasma half-life of 4-6 hours, which allows for pulsatile activation of the p53 pathway.[2][5] This intermittent activation is thought to provide a therapeutic window that allows normal tissues to recover between doses, thereby reducing on-target toxicities like those seen in the gastrointestinal tract and bone marrow.[6][7] Notably, this dosing strategy has been shown to avoid significant thrombocytopenia, a dose-limiting toxicity observed with other MDM2 antagonists.[2][5]

Q3: What are the dose-limiting toxicities (DLTs) of ASTX295?

A3: In the Phase 1 clinical trial (ASTX295-01), the dose-limiting toxicities observed across all dosing regimens were primarily gastrointestinal and included nausea, vomiting, diarrhea, and fatigue.[2][5] Myelosuppression, particularly thrombocytopenia and neutropenia, which are common DLTs for other MDM2 inhibitors, were not significant dose-limiting factors for ASTX295.[5]

Q4: How can I monitor the pharmacodynamic effects of ASTX295 in my experiments?

A4: The pharmacodynamic effects of ASTX295 can be monitored by measuring the expression of p53 target genes. In the ASTX295-01 clinical trial, pharmacodynamic activity was assessed by measuring:

- GDF-15 protein levels in plasma: GDF-15 is a transcriptional target of p53, and its induction indicates pathway activation.[8]
- MDM2 and p21 gene expression in Peripheral Blood Mononuclear Cells (PBMCs): MDM2 and p21 are also well-established p53 target genes.[8]

The shorter, pulsatile modulation of these markers observed with the intermittent dosing schedule was consistent with the desired pharmacokinetic profile of ASTX295.[5]

Experimental Protocols

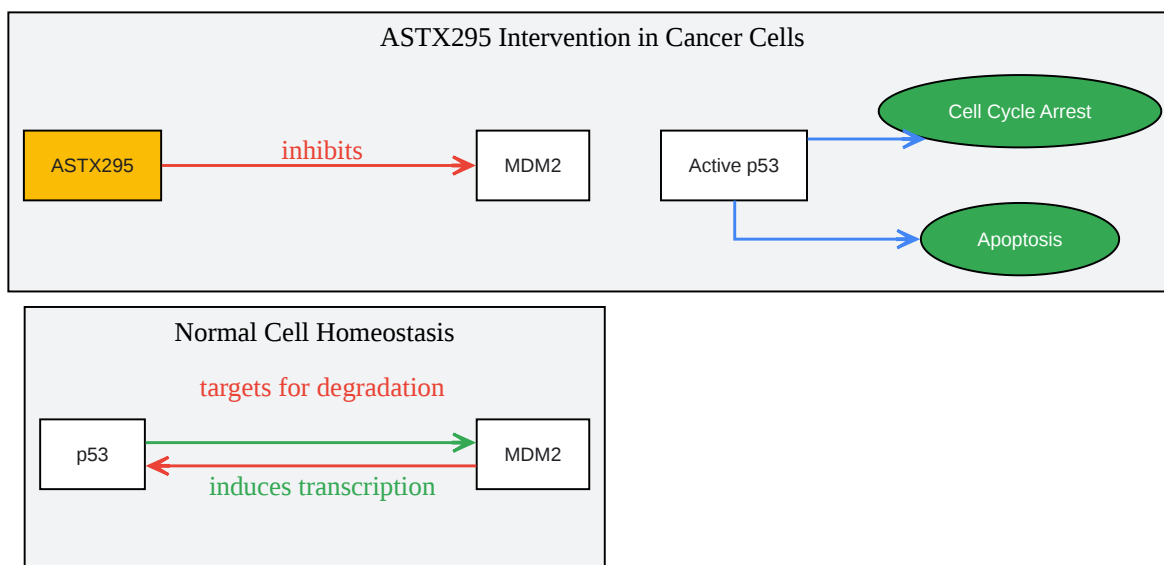
ASTX295-01 Clinical Trial Design and Toxicity Assessment

- Study Design: A first-in-human, open-label, multicenter, Phase 1/2 study to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of ASTX295 in patients with advanced solid tumors with wild-type TP53. The Phase 1 portion utilized a standard "3+3" dose-escalation design, with additional cohorts to assess the impact of food and different dosing schedules (once-daily, twice-daily, and intermittent).[5][9]
- Toxicity Assessment: Safety was monitored through the assessment of adverse events (AEs) and dose-limiting toxicities (DLTs). AEs were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9] Disease progression was assessed using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[9]

Pharmacodynamic Analysis

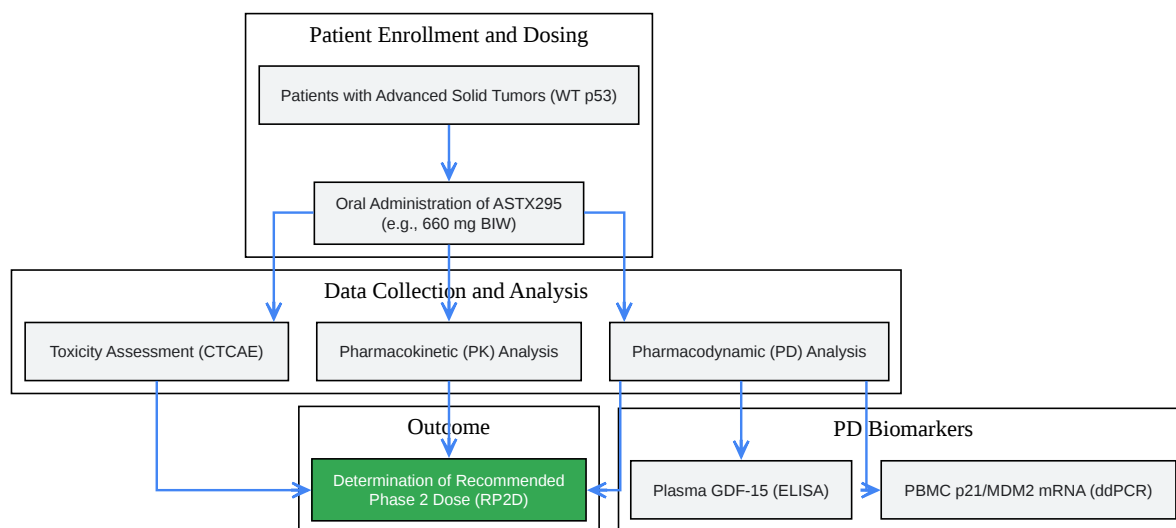
- GDF-15 Protein Measurement: Plasma levels of GDF-15 were quantified using an ELISA-based assay (Meso Scale Diagnostics). Samples were collected at baseline and on specified days during the treatment cycles to assess the induction of this p53 target.[8]
- MDM2 and p21 Gene Expression Analysis: Gene expression in Peripheral Blood Mononuclear Cells (PBMCs) was measured using a quantitative, high-sensitivity probe-based Droplet Digital PCR (ddPCR) technology (Bio-Rad Laboratories). This allowed for the precise quantification of changes in the transcription of these p53 target genes following ASTX295 administration.[8]

Visualizations



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Caption: Mechanism of action of ASTX295 in restoring p53 function.



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